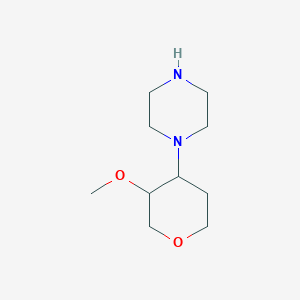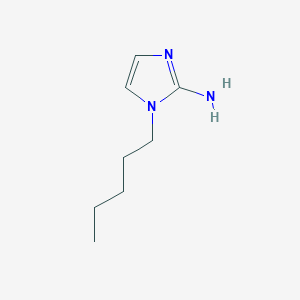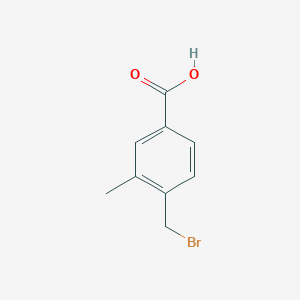
2,3-Diamino-1-phenylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diamino-1-phenylbutan-1-ol is a chemical compound with the molecular formula C10H17N2O It is characterized by the presence of two amino groups and a hydroxyl group attached to a phenyl-substituted butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-1-phenylbutan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. Grignard reagents, prepared by reacting organohalides with magnesium, can react with carbonyl compounds to yield alcohols
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-1-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino groups can produce primary or secondary amines.
Scientific Research Applications
2,3-Diamino-1-phenylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Diamino-1-phenylbutan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminobutanoic acid: Similar in structure but lacks the phenyl group.
1-Phenyl-2,3-diaminopropane: Similar but with a shorter carbon chain.
2,3-Diamino-1-phenylpropan-1-ol: Similar but with a different carbon chain length.
Uniqueness
2,3-Diamino-1-phenylbutan-1-ol is unique due to its specific combination of functional groups and the phenyl-substituted butane backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2,3-diamino-1-phenylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-7,9-10,13H,11-12H2,1H3 |
InChI Key |
DOMCJUZJXSQPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C1=CC=CC=C1)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


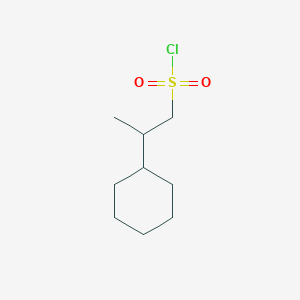
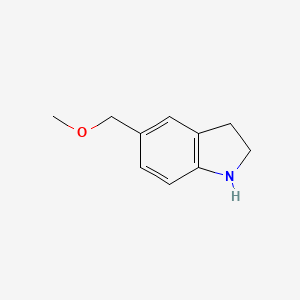


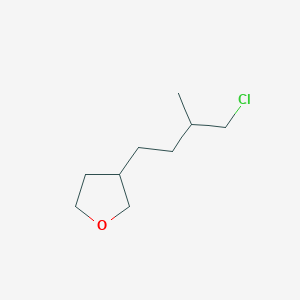
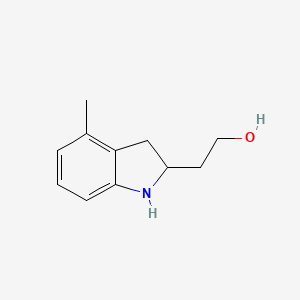
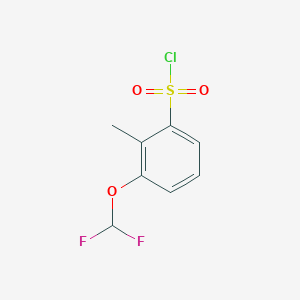
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
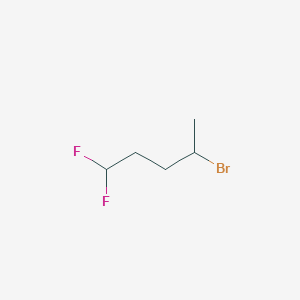
![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)

